molecular formula C14H17N5OS B2483133 N'-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide CAS No. 477855-20-2

N'-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide

Cat. No.: B2483133
CAS No.: 477855-20-2
M. Wt: 303.38
InChI Key: DWROXXZCHRRDAA-LICLKQGHSA-N
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Description

N’-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of an azomethine group (-C=N-), and they are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a pyridine ring, a six-membered nitrogen-containing aromatic ring

Scientific Research Applications

    Chemistry: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential pharmacological activities can be explored for therapeutic applications.

    Industry: It can be used in the development of chemosensors for detecting specific ions or molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide typically involves the condensation of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N’-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The azomethine group can participate in hydrogen bonding or coordinate with metal ions, influencing the compound’s biological activity. The thiazole and pyridine rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-4-Pyridinylmethylene]isonicotinohydrazide

Uniqueness

N’-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide is unique due to the presence of the diethylamino group on the thiazole ring, which can enhance its solubility and reactivity. Additionally, the combination of the thiazole and pyridine rings provides a distinct structural framework that can influence its chemical and biological properties.

Properties

IUPAC Name

N-[(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-3-19(4-2)14-16-9-12(21-14)10-17-18-13(20)11-5-7-15-8-6-11/h5-10H,3-4H2,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWROXXZCHRRDAA-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=C(S1)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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